tert-Butyl o-trimethylsilylphenyl sulfone
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Overview
Description
tert-Butyl o-trimethylsilylphenyl sulfone is an organic compound that features a sulfone group attached to a tert-butyl group and an o-trimethylsilylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl o-trimethylsilylphenyl sulfone typically involves the silylation of phenyl sulfone derivatives. One common method includes the use of bis(trimethylsilyl)acetamide or diethyl(trimethylsilyl)amine in acetonitrile to introduce the trimethylsilyl group. The tert-butyl group is then introduced through deprotonation and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl o-trimethylsilylphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
tert-Butyl o-trimethylsilylphenyl sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl o-trimethylsilylphenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl o-trimethylsilylphenyl sulfone include:
- tert-Butyl phenyl sulfone
- tert-Butyl 2,4,6-trimethylphenyl sulfone
- tert-Butyl o-iodophenyl sulfone
Uniqueness
This compound is unique due to the presence of both the tert-butyl and o-trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
118335-07-2 |
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Molecular Formula |
C13H22O2SSi |
Molecular Weight |
270.46 g/mol |
IUPAC Name |
(2-tert-butylsulfonylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H22O2SSi/c1-13(2,3)16(14,15)11-9-7-8-10-12(11)17(4,5)6/h7-10H,1-6H3 |
InChI Key |
KOPIXLZPIUYYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
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